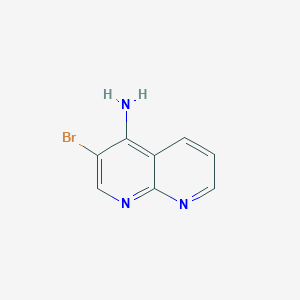

3-Bromo-1,8-naphthyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,8-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTHZLLNGXDRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2N=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,8 Naphthyridine Core: a Privileged Scaffold in Heterocyclic Chemistry

The 1,8-naphthyridine (B1210474) framework, a bicyclic aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. ekb.egresearchgate.net This structural motif is also known by other names such as pyridopyridine. ekb.eg There are six primary isomers of naphthyridine, distinguished by the placement of the nitrogen atoms within the fused pyridine (B92270) rings. ekb.eg The 1,8-isomer, in particular, has garnered substantial interest due to its presence in a range of biologically active molecules. researchgate.netnih.gov

The synthesis of the 1,8-naphthyridine core can be achieved through various methods, with the Friedländer reaction being one of the most effective. ekb.egresearchgate.net This reaction typically involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group. ekb.eg The versatility of these synthetic routes allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties. The inherent planarity and hydrogen bonding capabilities of the 1,8-naphthyridine scaffold make it an excellent bioisostere for other aromatic systems, such as quinolines. researchgate.net

Strategic Substitution: the Significance of Bromine and Amine Groups

The specific placement of a bromine atom at the 3-position and an amine group at the 4-position of the 1,8-naphthyridine (B1210474) ring in 3-Bromo-1,8-naphthyridin-4-amine is of paramount strategic importance for synthetic chemists.

The bromine atom at position 3 serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This allows for the introduction of diverse molecular fragments, a crucial step in building complex target molecules. For instance, the bromine can be displaced through nucleophilic substitution reactions. Treatment with sodium ethoxide leads to the formation of the corresponding 3-ethoxy derivative, while reaction with potassium amide in liquid ammonia (B1221849) can yield a mixture of 3- and 4-amino products. Furthermore, the bromine atom is amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling with arylboronic acids and the Buchwald-Hartwig amination for the formation of C-N bonds.

The amine group at the 4-position also plays a critical role. It can modulate the electronic properties of the naphthyridine ring system and provides a site for further functionalization. This amino group can influence the molecule's ability to engage in hydrogen bonding, a key interaction in biological systems. mdpi.com

Current Research Trajectories for Naphthyridine Scaffolds

Direct Synthetic Routes to 3-Bromo-1,8-naphthyridin-4-amine

The direct synthesis of this compound can be approached through the construction of the naphthyridine ring with the desired substituents already in place or through the late-stage functionalization of a pre-formed 1,8-naphthyridine core.

Specific Reaction Pathways and Mechanisms for Direct Synthesis

A plausible and direct pathway to this compound involves a variation of the Friedländer annulation. This approach would utilize a substituted pyridine (B92270) precursor that undergoes condensation with a reactant providing the second ring. A likely starting material for this synthesis is 2-aminonicotinaldehyde, which can react with a molecule containing an activated methylene (B1212753) group.

One potential pathway involves the reaction of 2-aminonicotinaldehyde with a bromo-substituted nitrile, such as bromoacetonitrile. The reaction would proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene of the bromoacetonitrile, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile carbon, and subsequent tautomerization to yield the aromatic 4-amino-3-bromo-1,8-naphthyridine ring system.

Alternatively, the synthesis could proceed via the functionalization of a pre-existing 1,8-naphthyridine scaffold. This can be achieved through two main strategies:

Electrophilic Bromination: Starting with 1,8-naphthyridin-4-amine (B1626705), an electrophilic brominating agent could be used to introduce the bromine atom at the C3 position. The directing effects of the amino group at C4 would favor substitution at the ortho position (C3).

Nucleophilic Amination: Conversely, one could start with a 3-bromo-1,8-naphthyridine (B90940) derivative and introduce the amino group at the C4 position. This might involve a nucleophilic aromatic substitution (SNAr) reaction, potentially on a 3-bromo-4-chloro-1,8-naphthyridine intermediate, or through a Chichibabin-type amination. The reaction of 3-bromo-1,8-naphthyridine with potassium amide in liquid ammonia (B1221849) is a potential method for introducing an amino group.

Optimized Reagents and Reaction Conditions

For a Friedländer-type synthesis, the reaction conditions would be critical to ensure the desired regioselectivity and yield. The choice of catalyst, solvent, and temperature plays a pivotal role.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Product | Notes |

| 2-Aminonicotinaldehyde | Bromoacetonitrile | Base (e.g., piperidine (B6355638), K2CO3) | Ethanol, DMF | Reflux | This compound | Plausible route based on Friedländer condensation. |

| 1,8-Naphthyridin-4-amine | N-Bromosuccinimide (NBS) | Acetic Acid | Dichloromethane (B109758) | Room Temp. | This compound | Electrophilic bromination at the position activated by the amino group. |

| 3-Bromo-1,8-naphthyridine | Potassium Amide (KNH2) | - | Liquid Ammonia | -33 °C | 1,8-Naphthyridin-4-amine | Chichibabin amination. The bromine may also be substituted. |

General Synthetic Approaches to 1,8-Naphthyridines Relevant to Brominated and Aminated Derivatives

The construction of the core 1,8-naphthyridine ring system is most commonly achieved through established cyclization reactions. These methods can be adapted to produce a wide array of substituted derivatives, including those with bromine and amino functionalities.

Cyclization Reactions for Naphthyridine Ring Formation

The Friedländer synthesis is a cornerstone for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.gov The classical reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde (2-aminonicotinaldehyde) with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.org The reaction is typically catalyzed by an acid or a base. wikipedia.org

The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the second pyridine ring. Two primary mechanistic pathways are proposed: one beginning with an aldol addition and the other with the formation of a Schiff base, both ultimately leading to the fused heterocyclic product. wikipedia.org

Modern adaptations of the Friedländer reaction focus on improving yields, simplifying procedures, and employing more environmentally benign conditions. rsc.orgacs.org Recent advancements include:

Use of Ionic Liquids: Basic ionic liquids have been successfully used as both catalysts and green solvents for the Friedländer synthesis of 1,8-naphthyridines, offering high yields and catalyst recyclability. nih.govacs.org

Water as a Solvent: The reaction has been performed in high yield using water as the solvent with a catalytic amount of a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) or even a simple base like lithium hydroxide. rsc.orgacs.org

Catalyst-Free Conditions: In some cases, the synthesis of quinolines via the Friedländer reaction can be achieved in water under catalyst-free conditions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction and improve yields. nih.gov

Diverse Catalysts: A range of catalysts have been explored, including iodine, p-toluenesulfonic acid, and various Lewis acids like neodymium(III) nitrate. wikipedia.orgorganic-chemistry.org

These modern methods allow for the synthesis of a variety of substituted 1,8-naphthyridines by varying the ketone component. acs.org

Table of Modern Friedländer Reaction Conditions for 1,8-Naphthyridine Synthesis

| Carbonyl Compound | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Various ketones/aldehydes | [Bmmim][Im] (Ionic Liquid) | None (Solvent-free) | 80 °C | Good to Excellent | nih.gov |

| Acetone | Choline Hydroxide | Water | 50 °C | 99% | acs.org |

| Various ketones | LiOH·H2O | Water | Reflux | High | rsc.org |

| Various ketones | TABO (Amine catalyst) | Toluene | 110 °C | High (Regioselective) | organic-chemistry.org |

The Skraup reaction is another classical method for synthesizing quinolines, which can be adapted for 1,8-naphthyridines. The traditional Skraup synthesis involves heating an aromatic amine (like 2-aminopyridine) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally oxidation to form the aromatic ring system. iipseries.org

The reaction is known for being vigorous, but modifications have been developed to control its exothermicity, for instance, by adding ferrous sulfate. wikipedia.org For the synthesis of naphthyridines, the Skraup reaction is often challenged by the electron-deficient nature of the pyridine ring, which can lead to lower yields compared to quinoline (B57606) synthesis. thieme-connect.de

Modified protocols have been developed to improve the synthesis of naphthyridines. A notable modification involves the use of a "sulfo-mix," a mixture of nitrobenzenesulfonic acid and sulfuric acid, which has been shown to facilitate the reaction and improve the isolation of 1,8-naphthyridine from 2-aminopyridine, albeit in moderate yields. thieme-connect.de These modified Skraup conditions have been used to produce various alkyl-substituted 1,8-naphthyridines from the corresponding substituted 2-aminopyridines, though often with low to moderate success. thieme-connect.de

Gould-Jacobs Reaction in 1,8-Naphthyridine Formation

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.org The reaction proceeds through the condensation of an aniline (B41778) or a substituted aminopyridine with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org This initial step forms an anilidomethylenemalonic ester, which then undergoes a thermally induced cyclization to yield a 4-hydroxy-3-carboalkoxy-1,8-naphthyridine. wikipedia.org Subsequent saponification and decarboxylation steps produce the corresponding 4-hydroxy-1,8-naphthyridine. wikipedia.org

This methodology has been adapted for the synthesis of various substituted 1,8-naphthyridines. For instance, researchers have developed efficient cyclization methods using aminopyridines and the ethyl ester of 3-ethoxy-2-cyano-acrylic acid to produce 4-hydroxy- nih.govwikipedia.orgnaphthyridine-3-carbonitriles, which serve as valuable intermediates for further chemical exploration. researchgate.net

Conrad-Limpach and Pfitzinger-Borsche Reactions for Naphthyridinone and Naphthyridine-Carboxylic Acid Analogues

The Conrad-Limpach and Pfitzinger-Borsche reactions are classical methods for synthesizing quinoline derivatives, which can be adapted for the preparation of analogous naphthyridine structures. The Conrad-Limpach synthesis involves the condensation of an aniline or aminopyridine with a β-ketoester. wikipedia.orgsynarchive.com The reaction can yield either a 4-quinolone (or naphthyridinone) through cyclization of the intermediate Schiff base at high temperatures, or a 2-quinolone via the Knorr variation under different conditions. wikipedia.orgscribd.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the 4-hydroxyquinoline (B1666331) product. wikipedia.org

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction mechanism involves the initial hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org This reaction has been widely used in the synthesis of various biologically active quinoline carboxylic acid derivatives. researchgate.netijsr.net

| Reaction | Reactants | Products | Key Features |

| Conrad-Limpach | Anilines/Aminopyridines + β-ketoesters | 4-Hydroxyquinolines/Naphthyridinones | High-temperature cyclization of a Schiff base intermediate. wikipedia.orgsynarchive.com |

| Pfitzinger-Borsche | Isatin + Carbonyl compound + Base | Quinoline-4-carboxylic acids | Involves hydrolysis of isatin followed by condensation and cyclization. wikipedia.orgresearchgate.net |

Pictet-Spengler Reaction for Fused Naphthyridine Systems

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and related fused heterocyclic systems. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.com The driving force of the reaction is the formation of a highly electrophilic iminium ion, which undergoes intramolecular electrophilic substitution with the aromatic ring. wikipedia.org

While traditionally used for isoquinoline (B145761) synthesis, the principles of the Pictet-Spengler reaction can be applied to the formation of fused naphthyridine systems. By utilizing an appropriate aminopyridine derivative with a side chain capable of forming an iminium ion, intramolecular cyclization onto the pyridine ring can lead to the formation of complex polycyclic naphthyridine-containing structures. researchgate.net This reaction is particularly valuable for creating diverse scaffolds for medicinal chemistry research. nih.gov

Cross-Coupling Reactions for Naphthyridine Functionalization

Once the naphthyridine core is synthesized, cross-coupling reactions offer a powerful and versatile strategy for introducing a wide range of functional groups at specific positions, such as the bromine-bearing carbon in this compound. These palladium-catalyzed reactions have become indispensable in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is one of the most widely used methods for forming carbon-carbon bonds. rsc.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position by reacting the bromo-substituted naphthyridine with a suitable boronic acid or ester. This allows for the synthesis of a diverse library of 3-substituted 1,8-naphthyridin-4-amine analogs for structure-activity relationship studies.

| Catalyst System Component | Role | Example |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Stabilizes the Pd catalyst and influences reactivity | Triphenylphosphine (PPh₃), dppf |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Organoboron Reagent | Provides the carbon-based nucleophile | Arylboronic acids, alkylboronic esters |

Buchwald–Hartwig Cross-Coupling for Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines, offering a milder and more general alternative to classical methods. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. youtube.com

For the synthesis of derivatives of this compound, the Buchwald-Hartwig amination could be employed to introduce a variety of secondary amino groups at the 3-position. This would involve coupling the bromo-naphthyridine with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong, non-nucleophilic base. This methodology has been successfully applied to the amidation of 3-bromo-1,8-naphthalimides, demonstrating its utility in functionalizing similar heterocyclic systems. nih.gov

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. wikipedia.org The reaction is typically carried out under mild conditions, using a base such as an amine to neutralize the hydrogen halide byproduct. wikipedia.orglibretexts.org

In the functionalization of this compound, the Sonogashira coupling would allow for the introduction of an alkynyl group at the 3-position. This alkynyl-substituted naphthyridine could then serve as a versatile intermediate for further transformations, such as cycloaddition reactions to form more complex heterocyclic systems. The Sonogashira reaction has been utilized in the synthesis of functionalized benzothiadiazoles incorporating a naphthalimide unit, showcasing its applicability in constructing complex, electronically active molecules. rsc.org

Inter- and Intramolecular Cycloaddition Processes (e.g., Povarov Reaction, Aza-Diels-Alder)

Cycloaddition reactions offer powerful tools for the construction of complex heterocyclic systems by forming multiple carbon-carbon and carbon-heteroatom bonds in a single step.

The Povarov reaction , a type of aza-Diels-Alder reaction, is a well-established method for synthesizing tetrahydroquinoline derivatives and can be adapted for naphthyridine synthesis. nih.gov It typically involves the [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. While direct application to this compound is not extensively documented, the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines has been achieved through a mechanochemical aza-vinylogous Povarov reaction, highlighting its potential for creating related scaffolds.

The Aza-Diels-Alder reaction , in a broader sense, is a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile. researchgate.net This reaction can proceed via a concerted or stepwise mechanism. Its application has been noted in the synthesis of various heterocyclic compounds, including diquinolineanthracene and polydiquinolineanthracene derivatives under mild conditions. nih.gov For instance, the reaction of 3-vinyl-2-cyclohexenol attached to a solid support with azadienophiles demonstrates a stereoselective pathway to hexahydrocinnoline derivatives. nih.gov Although specific examples leading directly to this compound are scarce, the versatility of the aza-Diels-Alder reaction in forming nitrogen-containing fused rings suggests its viability for constructing substituted naphthyridine cores. rsc.orgresearchgate.net

Intramolecular cyclization presents another key strategy. For example, compounds with a pyridine nucleus fused to a saturated nitrogen-containing ring, including tetrahydro niscpr.res.inacs.orgnaphthyridines, have been prepared from 2,6-dichloropyridines via a free-radical xanthate-mediated cyclization. nih.govacs.org Another approach involves the acid-mediated cyclization of aminated pyridine N-oxides to furnish 1,8-naphthyridones. researchgate.net These intramolecular methods provide regioselective control and access to diverse naphthyridine frameworks. acs.orgresearchgate.net

Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of 1,8-naphthyridine synthesis, this often involves minimizing the use of hazardous solvents and expensive or toxic catalysts. nih.govacs.org

Significant progress has been made in developing catalyst-free syntheses of 1,8-naphthyridines. One notable example is the one-pot, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol, which provides functionalized niscpr.res.inacs.orgnaphthyridine derivatives with high regio- and stereoselectivity without the need for a catalyst. niscpr.res.in Similarly, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been developed for the assembly of diverse 8-hydroxyquinolines, a method that could be adapted for halogenated naphthyridines. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The Friedländer condensation for the synthesis of 1,8-naphthyridines has been shown to be significantly enhanced by microwave irradiation. niscpr.res.inniscair.res.in For instance, the reaction of 2-aminonicotinaldehyde with active methylene compounds in the presence of a catalytic amount of piperidine or ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions affords 1,8-naphthyridines in good yields within minutes. niscpr.res.inniscpr.res.inniscair.res.in This rapid and efficient method is considered a step towards green chemistry. niscpr.res.in

| Reactant 2 (Active Methylene Compound) | Method | Time | Yield (%) |

|---|---|---|---|

| Diethyl malonate | Conventional | 8 hr | 75 |

| Microwave | 3 min | 92 | |

| Ethyl acetoacetate | Conventional | 6 hr | 72 |

| Microwave | 4 min | 88 | |

| Acetylacetone | Conventional | 5 hr | 78 |

| Microwave | 2.5 min | 94 |

Water is an ideal solvent for green synthesis due to its abundance, non-toxicity, and safety. The Friedländer condensation for the gram-scale synthesis of 1,8-naphthyridine derivatives has been successfully performed in water. nih.govacs.org In one approach, an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), is used as a metal-free catalyst in water. nih.govacs.org This method is a one-step process with easy product separation and provides excellent yields (>90%). nih.gov The use of water as a solvent is advantageous as many of the reactants for the Friedländer condensation are soluble in it. nih.gov

| Carbonyl Reactant | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 2-Methyl-1,8-naphthyridine | 6 | 99 |

| Cyclohexanone | 2,3,4,9-Tetrahydro-1H-cyclopenta[b] niscpr.res.inacs.orgnaphthyridine | 10 | 95 |

| 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] niscpr.res.infishersci.co.uknaphthyridine | 11 | 92 |

| Acetophenone | 2-Phenyl-1,8-naphthyridine | 12 | 94 |

Protecting Group Strategies and Deprotection in Naphthyridine Synthesis

In the synthesis of complex molecules like this compound, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. google.comlibretexts.org The amino group, in particular, often requires protection due to its nucleophilicity. youtube.com

Commonly used protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. utsouthwestern.edu An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for selective deprotection at different stages of a synthesis. total-synthesis.com

For the synthesis of a substituted naphthyridine, the amino group can be protected as a Boc group. The Boc group is stable under many reaction conditions but can be readily removed with acid. fishersci.co.ukjk-sci.com The deprotection is typically carried out using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (DCM). fishersci.co.ukjk-sci.com The mechanism involves protonation of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com

| Protecting Group | Abbreviation | Deprotection Reagents |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz, Z | H2, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Benzyl | Bn | Hydrogenolysis |

| Acetyl | Ac | Acid or base |

In the context of preparing halogenated naphthyridines, protecting group strategies are essential to direct reactions and prevent interference from the amine functionality during, for example, palladium-catalyzed cross-coupling reactions to introduce the bromo substituent. After the desired transformations are complete, the protecting group is removed in the final steps to yield the target molecule.

Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for halogenated naphthyridines. The electron-withdrawing nature of the ring nitrogens facilitates the attack of nucleophiles, leading to the displacement of a leaving group, typically a halogen. youtube.commasterorganicchemistry.com This method is crucial for introducing a wide range of functional groups onto the naphthyridine scaffold. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For halogenated 1,5-naphthyridines, the halide group serves as an excellent leaving group, making these compounds valuable intermediates for introducing nucleophiles. nih.gov

Amination, the replacement of a leaving group with an amine, is a frequently employed SNAr reaction in naphthyridine chemistry. nih.govfishersci.co.uk Halogenated naphthyridines readily react with various primary and secondary amines to yield amino-naphthyridine derivatives. For instance, chlorinated 1,5-naphthyridines have been subjected to microwave-assisted nucleophilic substitution with appropriate amines to generate various alkylamino-substituted compounds. nih.gov Similarly, a brominated 1,5-naphthyridine (B1222797) intermediate was reacted with commercially available amines in the presence of cesium carbonate (Cs₂CO₃) at 110 °C to produce the corresponding aminated derivatives. nih.gov

Leaving groups other than halogens, such as triflate and tosyl groups, can also be displaced by amines to afford functionalized naphthyridine compounds. nih.gov The choice of solvent and base is critical; common solvents include DMF and THF, with bases like sodium carbonate or tertiary amines frequently used. fishersci.co.uk In some cases, stronger bases like sodium bis(trimethylsilyl)amide under cryogenic conditions are necessary, particularly for the alkylation of heteroaromatic amines. fishersci.co.uk

A selective amination of a 2-chloro-1,5-naphthyridine (B1368886) derivative was achieved using ammonium hydroxide in a sealed tube at 140 °C to synthesize the corresponding 2-amino-1,5-naphthyridine. nih.gov This highlights how reaction conditions can be tailored to achieve specific amination outcomes.

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorinated 1,5-naphthyridines | Alkylamines | Microwave-assisted | Alkylamino substituted 1,5-naphthyridines | nih.gov |

| Brominated 1,5-naphthyridine | Amines, Cs₂CO₃ | 110 °C | Aminated 1,5-naphthyridine derivatives | nih.gov |

| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | nih.gov |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | Direct amination | 4-Amino-1,5-naphthyridine derivative | nih.gov |

Electrophilic Substitution Reactions on the Naphthyridine Core

Electrophilic aromatic substitution (SEAr) on the naphthyridine core is generally challenging due to the electron-deficient nature of the ring system caused by the two nitrogen atoms. nih.govmdpi.com These reactions, which involve the attack of an electrophile on the aromatic ring, are significantly slower than on electron-rich aromatic systems like benzene. libretexts.orgmasterorganicchemistry.com The presence of the amino group at the C-4 position and the bromo group at the C-3 position in this compound further complicates reactivity. The amino group is a powerful activating group and ortho-, para-director, while the bromo group is a deactivating group but also an ortho-, para-director. libretexts.org

Metal Complex Formation and Coordination Chemistry

The 1,8-naphthyridine framework is an excellent ligand for metal coordination due to the presence of two nitrogen donor atoms in a pre-organized arrangement. digitallibrary.co.intandfonline.com This system is particularly well-suited for forming bimetallic complexes, where the two nitrogen atoms coordinate to two different metal centers. tandfonline.com This ability to form unique bimetallic copper complexes, for example, has garnered significant interest. tandfonline.com These complexes can mimic the active sites of metalloenzymes and have shown promise as catalysts. tandfonline.com

Analogues of this compound can act as either mono- or bidentate ligands. nih.gov The nitrogen atoms at positions 1 and 8 can coordinate to a single metal atom to form a chelate ring or bridge two metal atoms. The specific coordination mode depends on the metal ion, other ligands present, and the reaction conditions. nih.gov For example, 1,5-naphthyridine has been used to synthesize a chromium (III) complex, trans-diaquadioxalatochromate(III) dehydrate, through self-assembly. nih.gov Furthermore, 1,8-naphthyridine-functionalized N-heterocyclic carbenes have been successfully coordinated to a variety of transition metals, including Pd(II), W(0), Rh(I), and Ir(III), demonstrating the versatility of the naphthyridine scaffold in coordination chemistry. nih.govacs.org The resulting metal complexes have potential applications in catalysis, such as in transfer hydrogenation reactions. nih.gov

| Naphthyridine Ligand | Metal Source | Resulting Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine | Chromium(III) nitrate | Chromium (III) complex | Structural material | nih.gov |

| 1,5-Naphthyridin-8-yl-functionalized cyclopentadiene | Zr(NMe₂)₄ | Zirconium complex | Catalysis | nih.gov |

| 1,8-Naphthyridine-functionalized NHC | PdCl₂(COD)₂, W(CO)₄(piperidine)₂, {RhCl(COD)}₂, Ir(III) source | Pd(II), W(0), Rh(I), Ir(III) complexes | Transfer hydrogenation catalysis | nih.govacs.org |

| 1,8-Naphthyridine | Copper(I) source | Dicopper(I) complex | Catalysis (e.g., azide-alkyne coupling) | tandfonline.com |

Functional Group Interconversions on the Naphthyridine Scaffold

Functional group interconversion refers to the transformation of one functional group into another, a fundamental process in organic synthesis for modifying a molecule's properties and reactivity. solubilityofthings.comub.edu For analogues of this compound, both the amino and bromo groups are targets for such transformations.

The primary amino group (-NH₂) at the C-4 position can potentially be converted into other functionalities. For example, diazotization followed by substitution (a Sandmeyer-type reaction) could replace the amino group with a variety of substituents, although this can be challenging on heteroaromatic systems. The amino group can also be transformed into an amide, which alters its electronic influence on the ring. solubilityofthings.com

The bromo group (-Br) at the C-3 position is a versatile handle for functionalization, primarily through cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination could be used to form new carbon-carbon or carbon-nitrogen bonds at this position, significantly expanding the structural diversity of the derivatives. The conversion of a carbonyl group in a naphthyridinone to a halogen is a common strategy to create a reactive site for introducing nucleophiles. nih.gov

| Functional Group | Position | Reaction Type | Potential Product | General Reference |

|---|---|---|---|---|

| Amino (-NH₂) | C-4 | Acylation | Amide (-NHCOR) | solubilityofthings.com |

| Bromo (-Br) | C-3 | Suzuki Coupling | Aryl/Alkyl substituted (-R) | nih.gov |

| Bromo (-Br) | C-3 | Buchwald-Hartwig Amination | Amino substituted (-NR¹R²) | fishersci.co.uk |

| Bromo (-Br) | C-3 | Heck Coupling | Alkenyl substituted (-CH=CHR) | nih.gov |

Side Chain Modification and Derivatization Reactions

Side chain modifications are essential for fine-tuning the biological and physical properties of naphthyridine derivatives. nih.govmdpi.com These reactions involve chemical transformations of substituents attached to the main naphthyridine core. For analogues of this compound, side chains are typically introduced via nucleophilic substitution of the bromo group or by building upon the existing amino group.

For example, if the C-3 bromo group is replaced by an alkylthio group, the sulfur can be oxidized to a sulfoxide (B87167) or sulfone, which in turn can act as a leaving group for further C-C bond-forming reactions. nih.gov Similarly, if an amination reaction introduces a side chain containing another functional group (e.g., an ester or a hydroxyl group), this group can be further derivatized. An ester could be hydrolyzed to a carboxylic acid or reduced to an alcohol, while a hydroxyl group could be alkylated or acylated. imperial.ac.uk Reductive amination is another powerful tool, allowing for the elaboration of amine side chains by reacting them with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride. masterorganicchemistry.comlibretexts.org These sequential modifications allow for the systematic construction of complex molecules from a simpler naphthyridine scaffold. nih.gov

Structure Activity Relationship Sar and Derivatization Strategies for Naphthyridine Derivatives

Positional Effects of Substituents on the Naphthyridine Scaffold

The biological activity of 1,8-naphthyridine (B1210474) derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Understanding these positional effects is paramount for the design of potent and selective drug candidates.

Impact of Bromine at C-3 and Amine at C-4 on Reactivity and Biological Activity

For instance, in the context of antitumor agents, an aniline (B41778) group at the C-4 position of the quinoline (B57606) and naphthyridine rings has been identified as a crucial determinant for optimal activity. This suggests that the amino functionality at C-4 in 3-Bromo-1,8-naphthyridin-4-amine is likely a key pharmacophoric feature. The bromine at C-3 can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functionalities to probe the SAR. While direct studies on the combined effect of C-3 bromine and C-4 amine on a broad range of biological activities are limited, the individual contributions of similar substitutions on the 1,8-naphthyridine scaffold provide valuable insights.

Influence of Substituents at Other Positions (e.g., C-5, C-6, C-7)

The introduction of substituents at other positions of the 1,8-naphthyridine ring, such as C-5, C-6, and C-7, can further modulate the physicochemical properties and biological activity of this compound derivatives.

Research has shown that the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold can enhance antibacterial activity mdpi.com. This highlights the potential for synergistic effects when combining substitutions at different positions. Furthermore, substitutions at the C-7 position have been extensively explored, with piperazinyl and 3-aminopyrrolidinyl groups being shown to confer enhanced antibacterial potency researchgate.net. These findings underscore the importance of exploring a wide range of substituents at these positions to optimize the desired biological effect.

Rational Design and Synthetic Strategies for Functionalization

The rational design of novel this compound derivatives is guided by an understanding of the target's binding site and the application of computational tools. Synthetic strategies are then developed to access these designed molecules efficiently.

The functionalization of the 1,8-naphthyridine core can be achieved through various synthetic methodologies. The Friedländer annulation is a classical and widely used method for the synthesis of the 1,8-naphthyridine ring system organic-chemistry.orgnih.gov. Once the core is assembled, the bromine atom at the C-3 position offers a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. The amino group at C-4 can also be readily derivatized to form amides, sulfonamides, or other functionalities, further expanding the chemical space for SAR studies.

For instance, a general synthetic route to 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives involves the reaction of a 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) intermediate with various amines or other nucleophiles to introduce diversity at the C-2 position nih.govrsc.org. A similar strategy could be envisioned for the derivatization of this compound, where the C-3 bromine would be the site of modification.

Modulation of Molecular Properties and Biological Potency through Derivatization

The derivatization of the this compound scaffold allows for the fine-tuning of its molecular properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. These modifications, in turn, can significantly impact the biological potency and selectivity of the resulting compounds.

By systematically modifying the substituents at various positions of the 1,8-naphthyridine ring, researchers can optimize the compound's interaction with its biological target. This iterative process of design, synthesis, and biological evaluation is essential for the development of new and effective therapeutic agents based on the this compound scaffold.

Below is a table summarizing the structure-activity relationships of some 1,8-naphthyridine derivatives, providing insights into the effects of different substituents on their biological activities.

| Compound/Series | Substituent(s) | Biological Activity | Key Findings | Reference |

| 1,8-Naphthyridine Derivatives | C-6 Bromo | Antibacterial | Introduction of bromine at C-6 enhanced antibacterial activity. | mdpi.com |

| Quinoline/Naphthyridine Derivatives | C-4 Aniline, C-3 Carboxy | Antitumor | Aniline at C-4 and carboxy at C-3 are important for cytotoxicity. | researchgate.net |

| 1,8-Naphthyridine Derivatives | C-7 Piperazinyl/Aminopyrrolidinyl | Antibacterial | These substitutions at C-7 improve antibacterial potency. | researchgate.net |

| 1,8-Naphthyridine-3-carbonitriles | Various C-2 substituents | Antitubercular | Derivatization at C-2 led to compounds with antimycobacterial activity. | nih.govrsc.org |

Advanced Applications and Materials Science Contributions of Naphthyridine Scaffolds

Applications in Catalysis

Naphthyridine derivatives have emerged as valuable ligands in the field of catalysis, particularly in metal-based systems. Their ability to coordinate with metal centers through their nitrogen atoms allows for the fine-tuning of the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability.

The bidentate nature of the 1,8-naphthyridine (B1210474) scaffold makes it an excellent ligand for a variety of transition metals. The two nitrogen atoms can chelate to a single metal center, forming a stable complex. This has led to their use with metals such as rhodium, iridium, ruthenium, copper, and nickel in various catalytic applications. The electronic properties of the naphthyridine ring can be modified by introducing different substituents, which in turn influences the catalytic activity of the metal complex. For instance, the introduction of a bromo group, as in 3-Bromo-1,8-naphthyridin-4-amine, would be expected to withdraw electron density, potentially altering the metal-ligand bond and the catalyst's reactivity.

A review of synthetic strategies for 1,5-naphthyridines highlights their importance in medicinal chemistry and their use in forming metal complexes, for example, a chromium (III) complex was synthesized by self-assembly with 1,5-naphthyridine (B1222797). nih.gov While this example pertains to a different isomer, it underscores the general capability of naphthyridine frameworks to act as ligands. The exploration of various naphthyridine derivatives as ligands continues to be an active area of research, with the goal of developing more efficient and selective catalysts.

Naphthyridine-ligated metal catalysts have been successfully employed in a range of organic transformations. These include, but are not limited to, hydrogenation, hydroformylation, and various cross-coupling reactions. The rigid structure of the naphthyridine scaffold can impart a high degree of stereocontrol in asymmetric catalysis, leading to the preferential formation of one enantiomer of a chiral product.

The Friedländer reaction, a classic method for synthesizing quinolines and naphthyridines, has been revisited for the gram-scale synthesis of 1,8-naphthyridines in water, showcasing the accessibility of these scaffolds. acs.org The resulting naphthyridine derivatives can then be utilized in further synthetic modifications to create ligands for catalysis. The development of novel naphthyridine-based compounds is a key area of interest in modern material science, with applications extending to dye-sensitized solar cells. researchgate.net

Interactive Data Table: Examples of Naphthyridine-Based Catalytic Systems

| Metal | Ligand Type | Organic Transformation | Reference |

| Chromium(III) | 1,5-Naphthyridine | Self-assembly of complex | nih.gov |

| Rhodium | Chiral Naphthyridine | Asymmetric Hydrogenation | General Application |

| Copper | Naphthyridine Derivative | Cross-Coupling Reactions | General Application |

| Nickel | Bipyridine-type Ligand | Polymerization | General Application |

Supramolecular Chemistry and Host-Guest Systems

The unique electronic and structural features of naphthyridine scaffolds make them highly suitable for applications in supramolecular chemistry. Their ability to participate in hydrogen bonding and π-π stacking interactions allows for the construction of complex, self-assembled architectures.

Molecular tweezers are host molecules with two "arms" that can bind a guest molecule in a specific manner. wikipedia.org Naphthyridine derivatives have been successfully incorporated into the design of molecular tweezers. researchgate.netnih.gov These tweezers can selectively recognize and bind to other molecules, including those of biological importance. For example, molecular tweezers based on 2-acylo-1,8-naphthyridine have been developed to detect G-G mismatches in DNA. nih.gov The specific hydrogen bonding pattern of the naphthyridine unit allows for this high degree of selectivity. The introduction of substituents on the naphthyridine ring can further tune the binding affinity and selectivity of the molecular tweezers. nih.gov

The ability of naphthyridine derivatives to form specific hydrogen bonds has been exploited in the creation of highly selective molecular receptors. researchgate.netmdpi.com These receptors can be designed to bind to a particular guest molecule with high affinity and selectivity, even in the presence of other, similar molecules. For instance, receptors incorporating naphthyridine moieties have demonstrated high selectivity for the methyl ester of (+)-biotin, with the complex being stabilized by additional hydrogen bonds. mdpi.com The association constants for these host-guest complexes can be modulated by altering the structure of the receptor. mdpi.com The development of 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives as selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor further highlights the potential of this scaffold in creating specific molecular probes. rsc.org

Naphthyridine derivatives are excellent building blocks for the construction of self-assembling systems. researchgate.netacs.org Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules can spontaneously organize into well-defined, higher-order structures. For example, sequences of alternating pyridine (B92270) and naphthyridine units can fold into helical structures. acs.org The introduction of naphthyridine units with their larger dipole moment can influence the electrostatic features and conformational bias of the resulting oligomer. acs.org These self-assembled systems have potential applications in materials science, for instance, in the creation of organic light-emitting diodes (OLEDs). researchgate.net

Interactive Data Table: Supramolecular Applications of Naphthyridine Derivatives

| Application | Naphthyridine Derivative | Key Interaction | Guest Molecule/System | Reference |

| Molecular Tweezers | 2-Acylo-1,8-naphthyridine | Hydrogen Bonding, π-stacking | Guanine (in DNA) | nih.gov |

| Molecular Receptor | N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide | Hydrogen Bonding | (+)-Biotin methyl ester | mdpi.com |

| Self-Assembly | Naphthyridine-Pyrimidine Foldamers | Dipolar and Steric Effects | Helical Oligomers | acs.org |

| Host-Guest System | 1,8-Naphthyridine-based macrocycle | Host-Guest Interactions | Monosaccharides | eurekaselect.com |

Materials Science Applications

Components in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The 1,8-naphthyridine framework has been successfully incorporated into materials for Organic Light-Emitting Diodes (OLEDs). A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and examined for their use in OLEDs. These materials exhibit high fluorescence quantum yields (0.70-1.0), high thermal stability, and reversible electrochemical reduction, making them suitable as electron-transporting or emissive materials. researchgate.net These oligomers were capable of producing high-intensity blue, green, and yellow light, and single-layer OLEDs using these materials demonstrated good performance with yellow to white-pink emission. researchgate.net

Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been developed as highly efficient phosphorescent emitters for OLEDs. rsc.org These complexes achieve tunable emission from green to red (521 nm to 600 nm) with high photoluminescence quantum yields of 80–85%. rsc.org OLEDs fabricated with these emitters have shown outstanding performance, with maximum external quantum efficiencies (EQE) exceeding 30% and minimal efficiency roll-off at high brightness. rsc.org Although the specific starting materials in these studies were not this compound, its structure provides a platform for creating ligands for similar high-performance OLED materials.

| Material Type | Key Features | Performance Metric | Emission Color | Reference |

|---|---|---|---|---|

| Conjugated 1,8-Naphthyridine Oligomers | High fluorescence quantum yield, high thermal stability | Brightness of 400 cd/m² at 4V | Blue, Green, Yellow | researchgate.net |

| Naphthyridine-based Iridium(III) Complexes | High photoluminescence quantum yields (80-85%) | Max. External Quantum Efficiency > 30% | Green to Red | rsc.org |

Dye-Sensitized Solar Cells (DSSCs)

The electron-deficient nature of the 1,8-naphthyridine ring makes it an attractive component for photosensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). Researchers have prepared ruthenium(II) complexes with ligands based on 2-(pyrid-2'-yl)-1,8-naphthyridines for use in DSSCs. acs.orgnih.govacs.org The inclusion of the 1,8-naphthyridyl moiety lowers the energy of the ligand's π* orbital, which extends the light absorption of the complex further into the red part of the spectrum. acs.orgnih.gov When incorporated into DSSCs with a TiO₂ photoanode, these dyes demonstrated significantly greater incident photon-to-current efficiencies for wavelengths beyond 625 nm compared to the conventional N3 dye, indicating their potential for improving the light-harvesting capabilities of solar cells. acs.orgnih.govacs.org

Polymers and Functional Materials for Electronics

While specific studies on polymers derived directly from this compound are limited, the functional groups of this compound make it a viable monomer for creating novel polymers. The bromo-substituent can be used as a reactive site for polymerization reactions, such as Suzuki or Stille cross-coupling, to form conjugated polymers. These types of polymers are central to the field of organic electronics, with applications in transistors, sensors, and photovoltaics. The amino group can also be used to modify polymer properties or as a site for further chemical elaboration. The development of polymers based on 4-bromo-1,8-naphthalic anhydride, a related but different heterocyclic system, has led to materials with interesting photophysical properties like room temperature phosphorescence, illustrating the potential for creating advanced functional polymers from similar halogenated aromatic building blocks. rsc.org

Naphthyridine Derivatives as Chemical Probes and Research Tools (e.g., FragLites)

The 1,8-naphthyridine scaffold is a valuable tool in chemical biology and drug discovery, particularly as a component of chemical probes and fragment libraries for screening biological targets. researchgate.net

A notable application is the inclusion of a bromo-naphthyridine derivative in the FragLites library. FragLites are a specialized collection of small, halogenated chemical fragments designed to map the "druggability" of protein surfaces. acs.org The halogen atom (bromine or iodine) provides a strong anomalous scattering signal in X-ray crystallography, which allows for the sensitive and unambiguous determination of the fragment's location and orientation when bound to a protein. acs.org This information helps researchers identify productive binding interactions and provides starting points for designing more potent, lead-like molecules. acs.org

In a study mapping the binding sites of cyclin-dependent kinase 2 (CDK2), a 4-bromonaphthyridine fragment (referred to as compound 16 ) was identified as binding to the crucial "hinge" region of the ATP pocket through a halogen-mediated interaction. acs.org This demonstrates the utility of the naphthyridine scaffold in identifying key interaction sites within enzymes. More recent studies have used FragLites to map the protein-protein interaction surfaces of the CDK2-cyclin A complex, further validating the approach for identifying therapeutic binding sites. biorxiv.org

| Fragment Library | Example Fragment | Target Protein | Binding Site Interaction | Significance | Reference |

|---|---|---|---|---|---|

| FragLites | 4-Bromonaphthyridine (16) | Cyclin-dependent kinase 2 (CDK2) | Binds to the hinge region via a halogen-mediated interaction. | Identifies a key tractable site for inhibitor design. | acs.org |

Beyond fragment-based screening, more complex naphthyridine derivatives have been synthesized to act as fluorescent probes for biologically important molecules like nucleic acids. These probes can exhibit "turn-on" fluorescence, where their emission intensity increases dramatically upon binding to DNA or RNA, allowing for sensitive detection and imaging within cells. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-1,8-naphthyridin-4-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of brominated precursors. For example, 4-bromo-1,8-naphthyridine reacts with ammonia under elevated temperatures (e.g., 170°C in phenol) to yield the amine derivative with ~75% efficiency . Microwave-assisted synthesis is also effective for analogous naphthyridine derivatives, achieving yields up to 90% by optimizing reaction time and microwave power .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound exhibits acute oral, dermal, and inhalation toxicity (GHS Category 4). Researchers must:

- Use PPE (nitrile gloves, chemical-resistant suits, and eye protection) to avoid skin/eye contact .

- Work in a fume hood with adequate ventilation to prevent aerosol inhalation .

- Store in a dry, cool environment away from oxidizers to minimize decomposition risks .

Q. How should researchers characterize this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- ¹H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., 223.08 for C₈H₆BrN₃) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in bromo-to-amine substitutions?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd/C under H₂) improve selectivity for amine products, though yields may vary (e.g., 22% for 7-methyl-2-phenyl derivatives) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ammonia in substitution reactions .

- Microwave Assistance : Reduces reaction time (e.g., 10–15 minutes vs. hours) and increases yields by 20–30% for trifluoromethyl-substituted analogs .

Q. How should researchers resolve contradictions in spectroscopic data for tautomeric forms?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers (e.g., amine-imine equilibria) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra for tautomer verification .

Q. What strategies address hazardous byproduct formation during synthesis?

- Methodological Answer :

- In Situ Monitoring : Use TLC/GC-MS to detect intermediates like hydrogen bromide (HBr) or nitrogen oxides (NOx), which require scrubbing .

- Purification : Column chromatography with silica gel removes brominated impurities .

- Waste Management : Neutralize acidic byproducts (e.g., HBr) with aqueous NaOH before disposal .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.